molecular formula C7H7N3O2 B15357642 6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol CAS No. 57489-71-1

6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B15357642
CAS No.: 57489-71-1
M. Wt: 165.15 g/mol
InChI Key: AOKJZHMJHKASHV-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with hydroxyl groups at positions 5 and 7 and a methyl substituent at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl groups and enhanced stability from the methyl group.

Properties

IUPAC Name

7-hydroxy-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-10(5)7(4)12/h2-3,12H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKJZHMJHKASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494483
Record name 7-Hydroxy-6-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-71-1
Record name 7-Hydroxy-6-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57489-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-6-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological and chemical behavior of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 6-Me, 5,7-OH C₇H₇N₃O₂ 181.16 High polarity; potential CDK modulation
3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol 3-$i$-Pr, 5,7-OH C₉H₁₁N₃O₂ 193.21 Bulkier substituent; altered solubility
3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5,7-diol 3-Ph-F, 5,7-OH C₁₂H₉FN₃O₂ 246.22 Enhanced aromatic interactions; anti-mycobacterial activity
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 2-Me, 5,7-OH C₇H₇N₃O₂ 181.16 Structural isomer; position-dependent reactivity
6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine 6-F, 5,7-NH₂ C₆H₆FN₅ 191.15 CDK inhibition; improved membrane permeability
Key Observations:
  • Positional Effects : The 6-methyl substituent in the target compound contrasts with the 2-methyl isomer (Table 1), where chlorination reactions show higher reactivity at position 7 due to electronic effects .
  • Functional Groups : Replacing hydroxyl groups with amines (e.g., 6-fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine) enhances CDK inhibitory activity, likely due to improved hydrogen bonding with kinase active sites .
  • Bulk and Solubility : The 3-isopropyl derivative (MW 193.21) exhibits reduced aqueous solubility compared to the 6-methyl analog, highlighting the impact of substituent size .

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step organic reactions. Key methods include:

  • Cyclocondensation : Reacting hydrazine derivatives with β-diketones or electrophilic reagents (e.g., enaminones) under reflux conditions. Temperature control (80–120°C) and solvent choice (ethanol, DMF) critically influence yield .
  • Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups, as demonstrated in regioselective CH arylation reactions using (pseudo)aryl halides .
  • One-pot synthesis : A three-step method using novel catalysts (e.g., ionic liquids) to improve efficiency and regioselectivity . Optimization involves adjusting pH, solvent polarity, and catalyst loading to minimize byproducts .

Q. How can researchers confirm the structural identity and purity of 6-methylpyrazolo[1,5-a]pyrimidine-5,7-diol?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Analyze chemical shifts for methyl groups (δ ~2.5 ppm) and hydroxyl protons (broad signals at δ ~10–12 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
    • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing N-methylation sites) .
    • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are essential when handling pyrazolo[1,5-a]pyrimidine derivatives?

  • Waste disposal : Segregate organic waste (e.g., solvents, unreacted hydrazines) and transfer to certified hazardous waste facilities to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to mitigate exposure to irritants (e.g., methylating agents like dimethyl sulfate) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in regioselectivity during N-alkylation or arylation reactions?

Conflicting regiochemical outcomes (e.g., N1 vs. N2 methylation) arise from solvent polarity and steric effects. Strategies include:

  • NMR reaction monitoring : Track intermediates in real-time to identify kinetic vs. thermodynamic products .
  • Computational modeling : Use DFT calculations to predict favorable transition states and substituent effects .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) favor N1-alkylation, while ethanol shifts selectivity toward N2 .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Molecular docking : Screen against protein targets (e.g., EGFR) to predict binding modes and affinity .
    • SAR studies : Systematically modify substituents (e.g., methyl → trifluoromethyl) to correlate structure with activity .

Q. How can reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation be elucidated?

  • Isolation of intermediates : Identify open-chain intermediates (e.g., enaminones) via column chromatography and characterize them via IR/NMR .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation pathways .
  • Kinetic studies : Monitor reaction progress under varying temperatures to derive activation parameters .

Q. What strategies improve the solubility and bioavailability of pyrazolo[1,5-a]pyrimidine derivatives?

  • Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) hydrolyzable in vivo .
  • Co-crystallization : Enhance aqueous solubility via co-formers (e.g., cyclodextrins) identified through phase solubility diagrams .
  • Lipophilicity modulation : Replace methyl groups with hydrophilic moieties (e.g., hydroxyl, amine) .

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